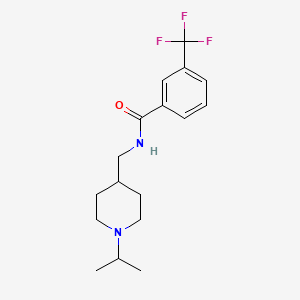![molecular formula C19H15ClFN3O3S B2860214 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-33-6](/img/structure/B2860214.png)
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C19H15ClFN3O3S and a molecular weight of 419.86 . It is also known by other names such as “5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2H,3H-imidazo[1,2-c]quinazolin-2-one” and "Imidazo[1,2-c]quinazolin-2(3H)-one, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-8,9-dimethoxy-" .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-2(3H)-one core, which is substituted at the 5-position by a (2-chloro-6-fluorobenzyl)sulfanyl group and at the 8,9-positions by methoxy groups .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 573.1±60.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa value is predicted to be -2.05±0.20 .Applications De Recherche Scientifique
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their potential anticancer properties. For example, derivatives synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions have shown significant anticancer activity against HT29 and HCT116 cell lines, with certain compounds demonstrating remarkable efficacy (Nowak et al., 2015). Another study on imidazoquinazoline derivatives highlighted a specific compound's notable antitumor activity against a human mammary carcinoma cell line (MCF7), emphasizing the potential of these derivatives in cancer treatment (Georgey, 2014).
Antimicrobial and Antifungal Activities
Research also indicates that quinazolinone derivatives possess potent antimicrobial and antifungal properties. Certain peptide derivatives of iodoquinazolinones/nitroimidazoles showed higher antimicrobial activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, and better antifungal activity against dermatophytes (Dahiya et al., 2008). Another study focused on microwave-activated synthesis of quinolones, revealing antibacterial activity comparable to the standard drug norfloxacin (Kidwai et al., 2000).
Other Potential Applications
Quinazolinone derivatives have also been explored for their potential in other therapeutic areas, including anti-inflammatory and antiviral activities. For instance, fluorine-substituted derivatives displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties (Sun et al., 2019). Additionally, novel quinazolin-4(3H)-ones were investigated for antiviral activities against various viruses, showing promise as antiviral agents (Selvam et al., 2007).
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAUJXTXSQZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

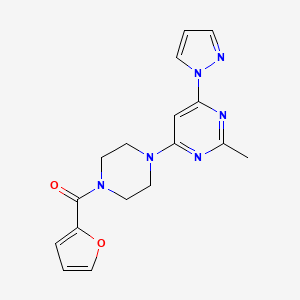

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)
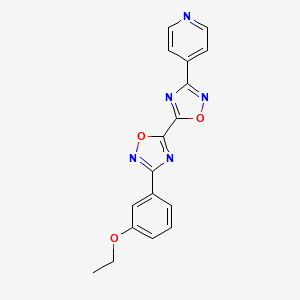


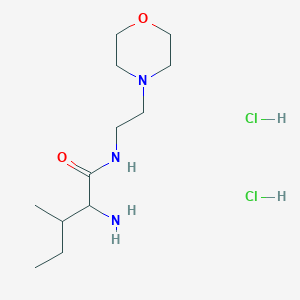
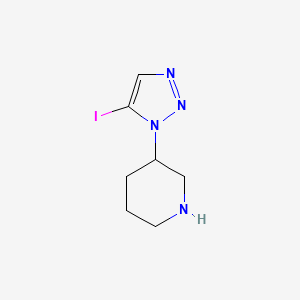
![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)
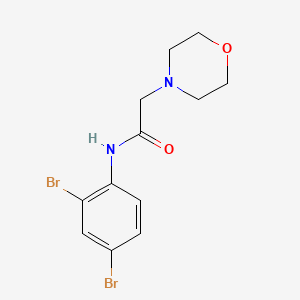
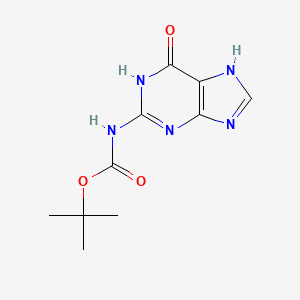
![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)
